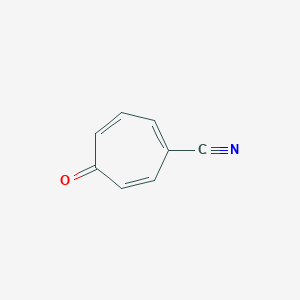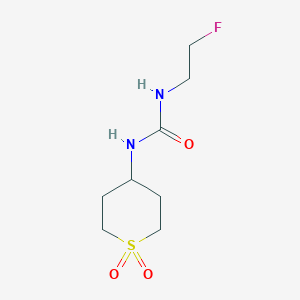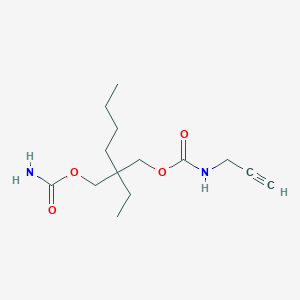
2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate is an organic compound with a complex structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aldol Addition and Hydrogenation: One method involves the aldol addition of 2-ethylhexanal followed by hydrogenation.
Hydroxymethylation and Cannizzaro-Type Disproportionation: Another method involves hydroxymethylation catalyzed by alkali hydroxides and subsequent Cannizzaro-type disproportionation with formaldehyde.
Industrial Production Methods: The industrial production of 2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate typically follows the aldol addition and hydrogenation route due to its efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Substitution reactions can occur, particularly nucleophilic substitutions, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug formulations that require specific solubility and stability properties.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reactant in various chemical reactions, influencing the rate and outcome of these processes. Its molecular structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that are crucial for its function in different applications.
Vergleich Mit ähnlichen Verbindungen
2-Butyl-2-ethyl-1,3-propanediol: Shares a similar core structure but lacks the carbamate and propynylcarbamate groups.
Neopentyl Glycol: Another diol used in similar applications but with different chemical properties and reactivity.
Uniqueness: 2-Butyl-2-ethyl-1,3-propanediol carbamate 2-propynylcarbamate is unique due to its combination of functional groups, which provide distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific solubility, stability, and reactivity characteristics.
Eigenschaften
CAS-Nummer |
25385-26-6 |
|---|---|
Molekularformel |
C14H24N2O4 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
[2-(carbamoyloxymethyl)-2-ethylhexyl] N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C14H24N2O4/c1-4-7-8-14(6-3,10-19-12(15)17)11-20-13(18)16-9-5-2/h2H,4,6-11H2,1,3H3,(H2,15,17)(H,16,18) |
InChI-Schlüssel |
KQFSLSHCXZRAJU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)(COC(=O)N)COC(=O)NCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


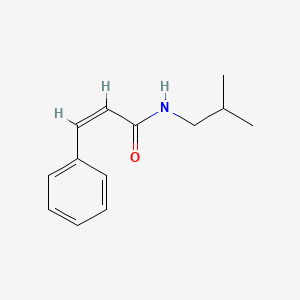
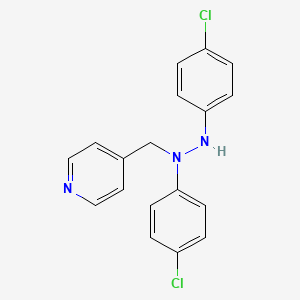
![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)
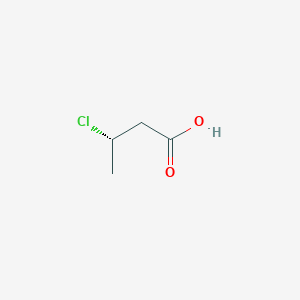
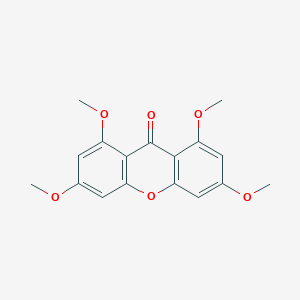
![Benzoic acid, 5-amino-2-[(4-aminophenyl)sulfonyl]-, methyl ester](/img/structure/B14688809.png)
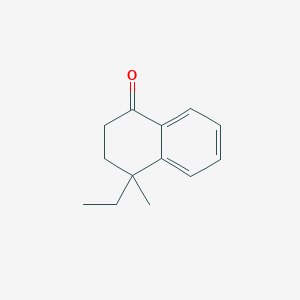
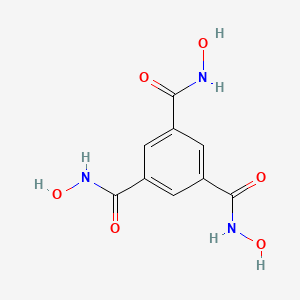
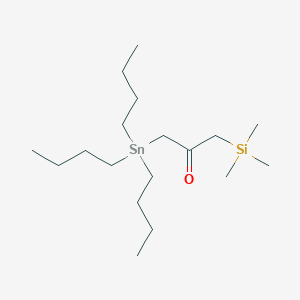
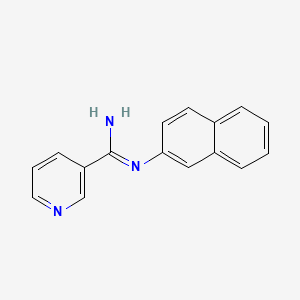
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl thiocyanate](/img/structure/B14688830.png)
